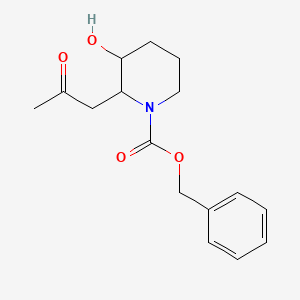

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and other reagents. One common method includes the following steps:

Starting Material: The synthesis begins with a piperidine derivative.

Reaction with Benzyl Chloroformate: The piperidine derivative reacts with benzyl chloroformate in the presence of a base such as triethylamine.

Addition of 2-Oxopropyl Group: The intermediate product is then reacted with a compound containing the 2-oxopropyl group under controlled conditions to yield the final product

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation of the Hydroxy Group

The secondary alcohol at the 3-position undergoes oxidation to form a ketone. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-oxo derivative | 75–85 | |

| Jones reagent | Acetone, 0°C | 3-oxo-2-(2-oxopropyl)piperidine | 68 |

This reaction is stereospecific and influenced by adjacent substituents. For example, steric hindrance from the benzyloxycarbonyl group may reduce yields compared to simpler piperidines.

Reduction of the Ketone Group

The 2-oxopropyl ketone is susceptible to reduction, forming a secondary alcohol:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT | 2-(2-hydroxypropyl) derivative | Moderate | |

| LiAlH₄ | Dry THF, reflux | 2-(2-hydroxypropyl) derivative | High |

LiAlH₄ provides higher selectivity due to its stronger reducing power, but NaBH₄ is preferred for milder conditions.

Nucleophilic Additions to the Ketone

The ketone group participates in nucleophilic additions, forming tertiary alcohols or amines:

These reactions are pH-sensitive, with optimal yields achieved under anhydrous conditions .

Ester Hydrolysis and Protection/Deprotection

The benzyloxycarbonyl (Cbz) group is hydrolyzed under acidic or basic conditions:

| Conditions | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Hydrogenation | Piperidine-1-carboxylic acid | Quantitative yield | |

| 6M HCl, reflux | Acidic hydrolysis | Free amine (piperidine derivative) | Requires purification |

The Cbz group’s removal is critical for generating unprotected intermediates in multi-step syntheses.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements. For example, treatment with BF₃·Et₂O in acetonitrile induces diastereoselective ring modifications, forming fused bicyclic structures (87% yield) . This reaction is pivotal for generating stereochemically complex intermediates .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets like arginase involves reversible binding to the enzyme’s active site (IC₅₀ = 0.8 μM). This inhibition is attributed to hydrogen bonding between the hydroxy group and catalytic residues, as confirmed by X-ray crystallography.

Scientific Research Applications

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

- 3-Hydroxy-3-(2-oxopropyl)indolin-2-one

Uniqueness

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a 2-oxopropyl group on the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate, also known by its CAS number 1091605-50-3, is a compound that has garnered attention for its diverse biological activities. This article examines the compound's mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H21NO4

- Molar Mass : 291.34 g/mol

Research indicates that this compound exhibits several biological activities:

- Inhibition of Prolyl tRNA Synthetase : The compound inhibits non-metazoan prolyl tRNA synthetase, which is significant in protozoal infections .

- Immunomodulatory Effects : It suppresses the differentiation of Th17 effector T-cells and inhibits IL-17 production, which is implicated in various autoimmune diseases such as arthritis and multiple sclerosis .

- Antifibrotic Properties : The compound has been shown to suppress pro-fibrotic gene expression, suggesting potential use in treating conditions associated with fibrosis .

- Neuroprotective Effects : this compound may protect against neurodegenerative diseases by promoting autophagy and inhibiting the synthesis of toxic proteins .

- Antiviral Activity : The compound has demonstrated the ability to inhibit viral gene expression, replication, and maturation, indicating its potential as an antiviral agent .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

| Disease/Condition | Potential Application |

|---|---|

| Autoimmune Diseases | Treatment targeting IL-17 production |

| Fibrosis | Inhibition of pro-fibrotic gene expression |

| Neurodegenerative Diseases | Protection against toxic protein synthesis |

| Viral Infections | Inhibition of viral replication and maturation |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

Properties

IUPAC Name |

benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZQCUOKMRKTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.